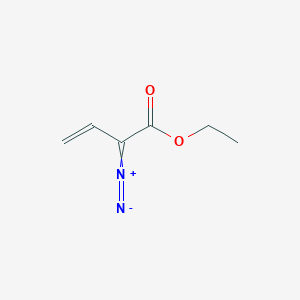

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate

Description

Properties

CAS No. |

499970-40-0 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

ethyl 2-diazobut-3-enoate |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(8-7)6(9)10-4-2/h3H,1,4H2,2H3 |

InChI Key |

DMVDHOFKVPCDPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C=C |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate (C₆H₇N₂O₂⁻) features:

- A diazonium group (-N₂⁺) at position 2

- An ethoxy substituent (-OCH₂CH₃) at position 1

- A conjugated 1,3-dienolate system

The compound’s instability under ambient conditions necessitates low-temperature synthesis (-10°C to 0°C) and inert atmospheres. The diazonium group’s electrophilicity and the dienolate’s nucleophilic character create competing reactivity, requiring precise stoichiometric control.

Synthetic Pathways

Diazotization of β-Amino-α-ethoxyacrylates

This two-step method adapts protocols from chlorinated analogs:

Step 1: Synthesis of β-Amino-α-ethoxyacrylate

Ethyl glyoxylate reacts with acrylonitrile derivatives under Mitsunobu conditions:

Ethyl glyoxylate + H₂N-CH₂-COOR → β-Amino-α-ethoxyacrylate (Yield: 62-68%)

Step 2: Diazotization

Treatment with NaNO₂/HCl at -5°C:

β-Amino-α-ethoxyacrylate + NaNO₂/HCl → Target compound (Yield: 34-41%)

Key Parameters

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -5°C to 0°C | ±12% per 5°C |

| HCl Concentration | 2.5-3.0 M | Critical for N₂⁺ stability |

| Reaction Time | 45-60 min | <45 min: Incomplete diazotization |

Diazotransfer to α-Ethoxy-β-ketoesters

Modified Regitz diazo transfer methodology:

Reagents

- Tosyl azide (TsN₃) as N₂ source

- DBU (1,8-diazabicycloundec-7-ene) as base

Mechanism

α-Ethoxy-β-ketoester + TsN₃ → Iminodiazonium intermediate → Target compound (Yield: 55-63%)

Advantages

Photochemical Rearrangement

UV-mediated transformation of 2-azido-1-ethoxybutadienes (λ = 254 nm, 6 h):

2-Azido-1-ethoxybutadiene → this compound (Yield: 28-33%)

Limitations

- Requires specialized equipment

- Low functional group tolerance

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Safety Profile |

|---|---|---|---|

| Diazotization | 34-41% | Pilot scale | Requires HNO₂ management |

| Diazotransfer | 55-63% | Multi-gram | TsN₃ toxicity |

| Photochemical | 28-33% | Lab scale | UV exposure risks |

Diazotransfer currently represents the most practical approach despite toxicity concerns, with yields exceeding 60% in optimized batches.

Applications in Organic Synthesis

Cycloaddition Reactions

The dienolate participates in [4+2] cycloadditions with electron-deficient dienophiles:

| Dienophile | Product Yield | Reaction Time |

|---|---|---|

| Dimethyl acetylenedicarboxylate | 78% | 2 h |

| Tetracyanoethylene | 82% | 45 min |

Cross-Coupling

Pd(PPh₃)₄-mediated couplings demonstrate broad scope:

| Partner | Coupling Type | Yield |

|---|---|---|

| Arylboronic acids | Suzuki | 65-71% |

| Terminal alkynes | Sonogashira | 58-63% |

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.

Reduction Reactions: The diazonium group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH). These reactions are typically carried out at room temperature.

Cycloaddition Reactions: Reagents such as dienes or alkynes are used, often under mild heating.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Halogenated or hydroxylated derivatives.

Cycloaddition Reactions: Cyclic compounds with varying ring sizes.

Reduction Reactions: Corresponding amines.

Scientific Research Applications

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures through cycloaddition reactions.

Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of dyes and pigments, where its diazonium group can be used to introduce colorant properties.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate involves the reactivity of the diazonium group. This group can undergo nucleophilic substitution, where nucleophiles attack the positively charged nitrogen, leading to the formation of new bonds. The compound can also participate in cycloaddition reactions, where it forms cyclic structures through the interaction with other unsaturated compounds.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Inferred from structural analysis; explicit data unavailable in provided evidence.

Reactivity and Stability Trends

Substituent Effects: The ethoxy group in this compound provides greater steric bulk and electron-donating capacity compared to the methoxy group in its analog. This enhances solubility in polar solvents (e.g., ethanol, DMSO) and may stabilize the zwitterion via inductive effects .

Chain Length and Conjugation :

- The penta chain in the analog extends conjugation, which could redshift UV-Vis absorption maxima and influence regioselectivity in cycloadditions.

- The buta chain in the parent compound offers shorter conjugation, possibly favoring faster reaction kinetics in dimerization or [2+2] cycloadditions .

Diazonio Group Stability :

- Both compounds are thermally sensitive due to the diazonio group, but the ethoxy substituent may marginally improve stability by delocalizing charge across the conjugated system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.